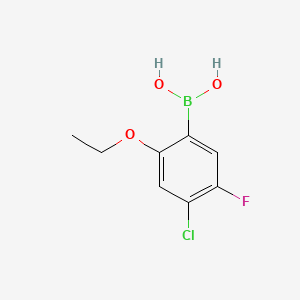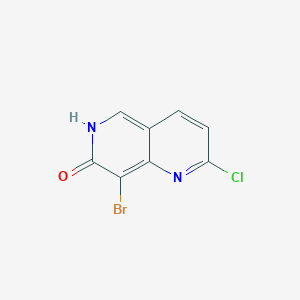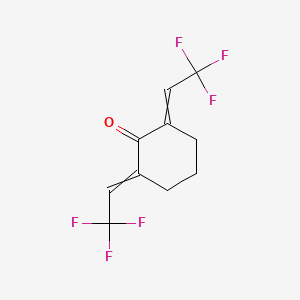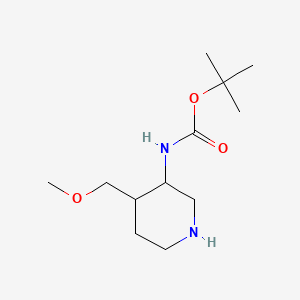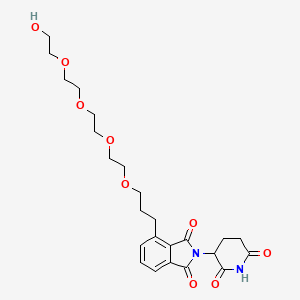
Thalidomide-C3-PEG4-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-C3-PEG4-OH is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, but it has since found new applications in treating various diseases, including multiple myeloma and leprosy. This compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in drug delivery and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:
Starting Material: The synthesis begins with thalidomide, which is prepared from L-glutamine through a series of reactions involving N-carbethoxyphthalimide and sodium carbonate.
PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .
化学反应分析
Types of Reactions
Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced therapeutic properties .
科学研究应用
Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making this compound effective in treating conditions like multiple myeloma .
相似化合物的比较
Similar Compounds
Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles .
Uniqueness
Thalidomide-C3-PEG4-OH is unique due to its PEGylation, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and potentially reduces side effects compared to non-PEGylated derivatives .
属性
分子式 |
C24H32N2O9 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29) |
InChI 键 |
FOSVUOZPDLGGQW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


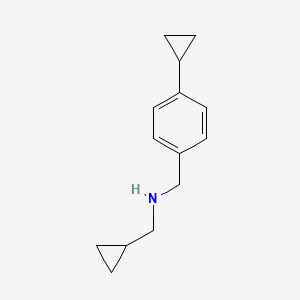

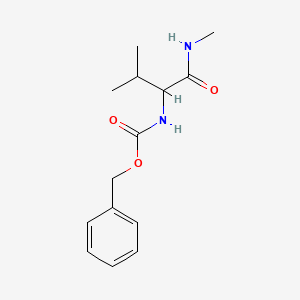
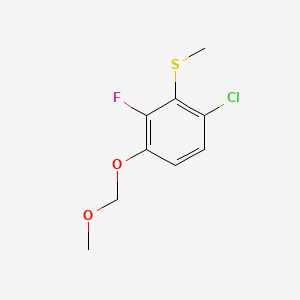
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)

